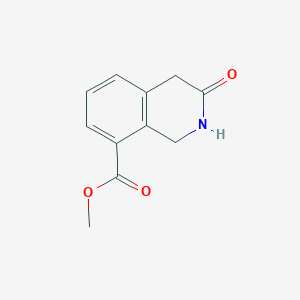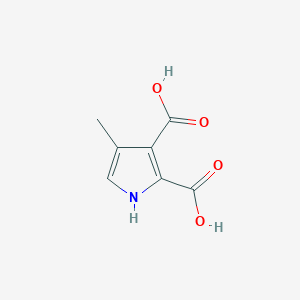
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the condensation of carboxylic acids with amines, followed by cyclization under acidic conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the carboxylic acid groups, potentially converting them into alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common reagents include iodine and copper (II) catalysts.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens and alkylating agents are often used.
Major Products Formed:
Oxidation: Pyrrolin-4-ones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives can inhibit HIV-1 protease, an enzyme crucial for the maturation of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, preventing its function and thereby inhibiting viral replication.
Comparaison Avec Des Composés Similaires
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Comparison: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different set of functional groups that can be exploited for various chemical transformations and applications. For example, the presence of two carboxylic acid groups allows for versatile derivatization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
4-methyl-1H-pyrrole-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-8-5(7(11)12)4(3)6(9)10/h2,8H,1H3,(H,9,10)(H,11,12) |
Clé InChI |
XNBBIKSAQCJMEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



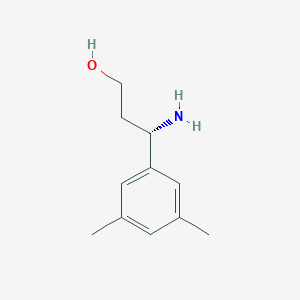
![2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13066016.png)
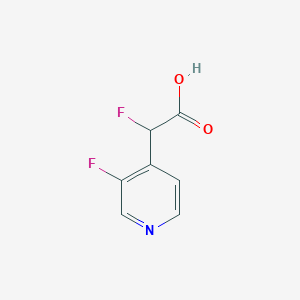

![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)
![3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13066046.png)
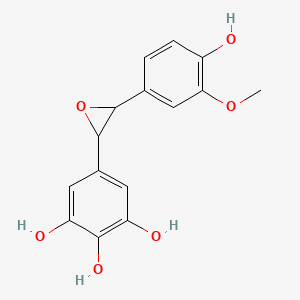
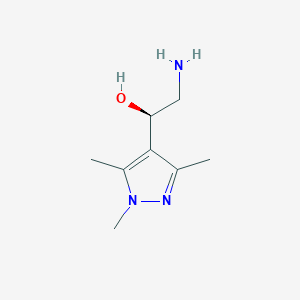
![(Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate](/img/structure/B13066055.png)
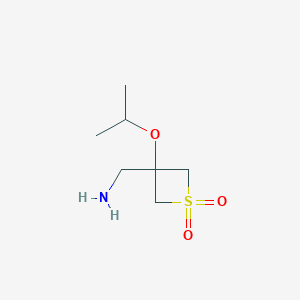
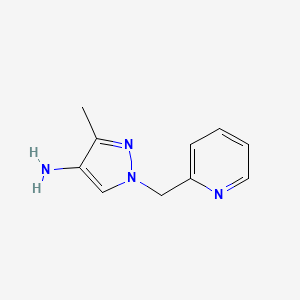
![Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate](/img/structure/B13066078.png)
